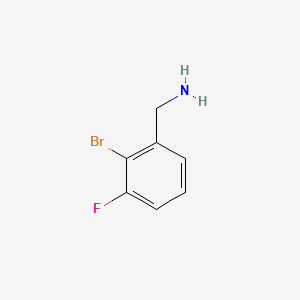

(2-Bromo-3-fluorophenyl)methanamine

Description

(2-Bromo-3-fluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure consists of a benzylamine backbone substituted with bromine (Br) at the 2-position and fluorine (F) at the 3-position of the phenyl ring. The compound is cataloged under CAS number 261723-28-8 and is used in pharmaceutical research, particularly as a building block for drug discovery .

Key physicochemical properties include:

Properties

IUPAC Name |

(2-bromo-3-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILVEXWKKYWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2-Bromo-3-fluorophenyl)methanamine: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different halogenated or alkylated derivatives.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methanamine: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2-Bromo-3-fluorophenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Molecular Targets and Pathways:

Biological Systems: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Chemical Reactions: The compound may act as a reactant or intermediate in various chemical reactions, influencing the formation of products.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The position of halogen substituents significantly impacts reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Positional Effects : Bromine at the 2-position (target compound) may enhance steric hindrance compared to 3-bromo isomers, affecting binding in enzyme pockets .

- Electron-Withdrawing Groups : Fluorine’s electronegativity increases the amine’s acidity (lower pKa), influencing solubility in polar solvents .

Biological Activity

(2-Bromo-3-fluorophenyl)methanamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This compound's structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, significantly influences its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of (2-Bromo-3-fluorophenyl)methanamine is C7H8BrF, indicating the presence of a bromine (Br) and a fluorine (F) atom. These halogen atoms are known to enhance the lipophilicity and binding affinities of compounds, which can lead to increased biological activity. The presence of the amine group also allows for potential interactions with various biological targets, including enzymes and receptors.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Bromo-3-fluorophenyl)methanamine | Halogenated structure with Br and F | Enhanced binding affinity due to halogen effects |

| 3-Bromo-2-fluorobenzylamine | Similar halogenated structure | Different halogen positioning affecting activity |

| 4-Bromo-3-fluorobenzylamine | Halogens at different positions | Variations in biological activity |

| 2-Chloro-3-fluorobenzylamine | Chlorine instead of bromine | May exhibit different reactivity profiles |

The mechanism of action for (2-Bromo-3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biological pathways. This interaction is influenced by the unique properties imparted by the bromine and fluorine substituents, which can enhance binding affinity and specificity.

In Vitro Studies

Preliminary studies indicate that (2-Bromo-3-fluorophenyl)methanamine exhibits significant activity against certain biological targets. For example, it has been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Research indicates that compounds with similar structures often demonstrate enhanced potency due to their ability to fit into receptor sites more effectively.

Case Studies

- Neurotransmitter Receptor Modulation : A study demonstrated that derivatives of (2-Bromo-3-fluorophenyl)methanamine exhibited varying degrees of activity at serotonin receptors, which are critical in mood regulation. The specific binding affinity was measured using radiolabeled ligands, revealing that modifications to the halogen positions can significantly alter receptor interaction profiles.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results indicated that (2-Bromo-3-fluorophenyl)methanamine could serve as a scaffold for developing enzyme inhibitors, particularly those targeting kinases involved in cancer progression.

Pharmacological Potential

The pharmacological implications of (2-Bromo-3-fluorophenyl)methanamine are vast. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various therapeutic areas:

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for this compound to be developed into treatments for conditions like depression or anxiety.

- Cancer Research : Its enzyme inhibition properties suggest that it could be explored further as a lead compound in oncology drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.